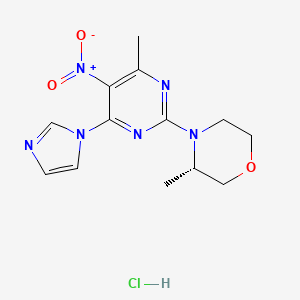
T-611 hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
T-611 hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. This compound is known for its stability and reactivity, making it a valuable subject of study in chemistry, biology, medicine, and industry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of T-611 hydrochloride typically involves a series of chemical reactions that are carefully controlled to ensure the purity and yield of the final product. The specific synthetic routes and reaction conditions can vary, but they generally include steps such as:
Initial Reactant Preparation: The starting materials are prepared and purified to remove any impurities that could affect the reaction.
Reaction Setup: The reactants are combined in a reaction vessel under controlled temperature and pressure conditions.
Catalysis: Catalysts may be used to accelerate the reaction and improve yield.
Purification: The product is purified using techniques such as crystallization, distillation, or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up to meet demand. This involves:
Large-Scale Reactors: Using large reactors to handle greater volumes of reactants.
Automation: Employing automated systems to monitor and control reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure consistency and purity of the product.
Analyse Des Réactions Chimiques
Types of Reactions
T-611 hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert this compound into other compounds with different properties.
Substitution: Substitution reactions involve replacing one functional group in the molecule with another.
Common Reagents and Conditions
The reactions involving this compound often use common reagents such as:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Can produce oxidized derivatives with different functional groups.
Reduction: Can yield reduced forms with altered chemical properties.
Substitution: Can result in substituted compounds with new functional groups.
Applications De Recherche Scientifique
T-611 hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential effects on biological systems and its interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and its role in drug development.
Industry: Utilized in the production of various industrial chemicals and materials.
Mécanisme D'action
The mechanism of action of T-611 hydrochloride involves its interaction with specific molecular targets and pathways. This compound can:
Bind to Receptors: Interact with specific receptors on cell surfaces, triggering a cascade of biochemical events.
Modulate Enzyme Activity: Affect the activity of enzymes involved in various metabolic pathways.
Alter Gene Expression: Influence the expression of certain genes, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
T-611 hydrochloride can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Ambroxol Hydrochloride: Used as a mucolytic agent in the treatment of respiratory diseases.
Bromhexine Hydrochloride: Another mucolytic agent with similar applications but different chemical properties.
Uniqueness
This compound stands out due to its specific chemical structure and reactivity, which make it suitable for a wide range of applications in different fields.
Propriétés
Numéro CAS |
350607-80-6 |
|---|---|
Formule moléculaire |
C13H17ClN6O3 |
Poids moléculaire |
340.76 g/mol |
Nom IUPAC |
(3S)-4-(4-imidazol-1-yl-6-methyl-5-nitropyrimidin-2-yl)-3-methylmorpholine;hydrochloride |
InChI |
InChI=1S/C13H16N6O3.ClH/c1-9-7-22-6-5-18(9)13-15-10(2)11(19(20)21)12(16-13)17-4-3-14-8-17;/h3-4,8-9H,5-7H2,1-2H3;1H/t9-;/m0./s1 |
Clé InChI |
APIOOIIYTVVHCO-FVGYRXGTSA-N |
SMILES isomérique |
C[C@H]1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
SMILES canonique |
CC1COCCN1C2=NC(=C(C(=N2)N3C=CN=C3)[N+](=O)[O-])C.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
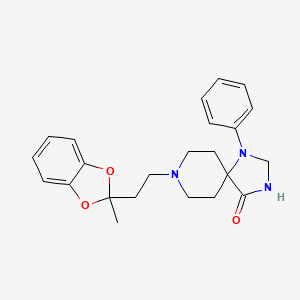
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
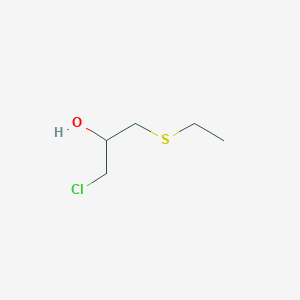
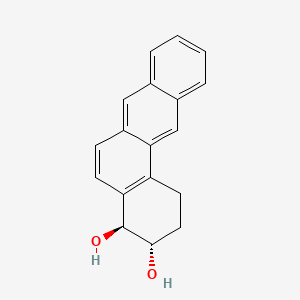
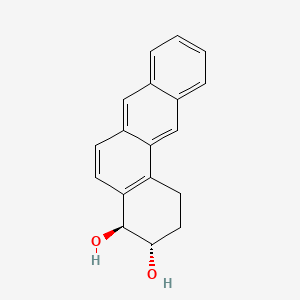
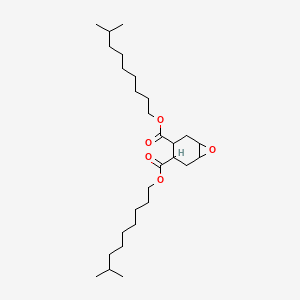

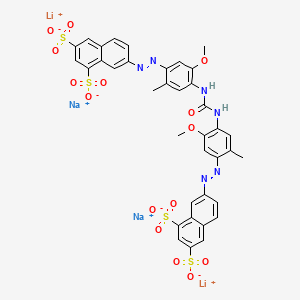
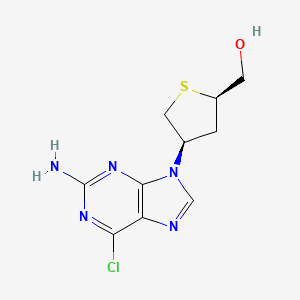

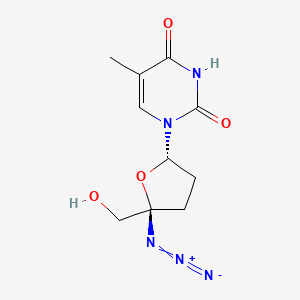
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
